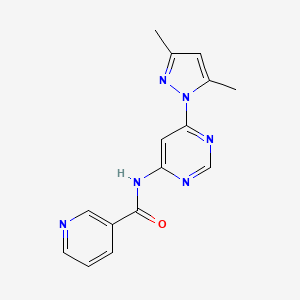

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-10-6-11(2)21(20-10)14-7-13(17-9-18-14)19-15(22)12-4-3-5-16-8-12/h3-9H,1-2H3,(H,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODFOCQDAZFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving suitable precursors such as amidines or nitriles.

Coupling Reaction: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

Nicotinamide Attachment: Finally, the nicotinamide moiety is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors. It has been investigated for its antileishmanial and antimalarial activities , as well as its potential anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

X66 (4-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine)

X66, reported in , shares a 3,5-dimethylpyrazolyl substituent with the target compound but differs in its triazine core and additional indole and bromophenyl groups. In contrast, the target compound’s pyrimidine core and nicotinamide substituent may favor solubility and specific kinase interactions .

Other Pyrimidine-Based Analogues

Pyrimidine derivatives such as imatinib and nilotinib (BCR-ABL inhibitors) highlight the pharmacological relevance of this scaffold. While these drugs include additional functional groups (e.g., benzamide), the target compound’s pyrazolyl-nicotinamide architecture offers a unique balance of hydrophobicity and polarity.

Data Table: Key Comparisons

¹ Formula derived from IUPAC name; experimental validation required.

Research Findings and Implications

- Binding Affinity : The pyrimidine core in the target compound may exhibit distinct electronic properties compared to X66’s triazine, altering binding kinetics in kinase pockets.

- Synthetic Accessibility : Pyrimidine derivatives are often easier to functionalize than triazines, offering flexibility in structure-activity optimization.

Methodological Considerations

Structural analysis of these compounds relies heavily on crystallographic refinement tools like SHELXL, which enable precise determination of bond lengths, angles, and packing interactions . For instance, SHELXL’s robust handling of high-resolution data ensures accurate modeling of the target compound’s pyrazolyl-pyrimidine conformation.

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antiproliferative effects, and its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H16N6O

- InChI Key : A unique identifier for the compound's structure.

1. Enzyme Inhibition

This compound exhibits significant activity against various biological targets:

| Target | Type | Affinity (Ki) | Assay Description |

|---|---|---|---|

| Adenosine receptor A2a (Human) | Neuroscience | 2.10 nM | Binding assays using membranes from HEK cells transfected with adenosine receptors. |

| Adenosine receptor A1 (Human) | Neuroscience | 210 nM | Similar binding assays as above. |

| Potassium voltage-gated channel subfamily H member 2 (Human) | Neuroscience | IC50: 650 nM | Assay to determine inhibition of hERG currents. |

These data suggest that the compound has a high affinity for adenosine receptors, indicating potential therapeutic applications in neurological disorders.

2. Antiproliferative Activity

Recent studies have shown that derivatives of pyrazole compounds, including those with similar structures to this compound, exhibit notable antiproliferative effects:

- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer cells).

- Mechanism of Action : The compound reduces mTORC1 activity and enhances autophagy at basal levels while disrupting autophagic flux under nutrient-restricted conditions. This suggests a dual role in modulating cellular metabolism and promoting cell death in cancer cells.

Study 1: Structure–Activity Relationship (SAR)

A study focused on the SAR of related pyrazole compounds demonstrated that modifications to the pyrazole ring significantly influence biological activity:

- Key Findings :

- Compounds with submicromolar antiproliferative activity were identified.

- Enhanced metabolic stability was observed in certain derivatives.

- The accumulation of LC3-II indicated interference with autophagic flux, highlighting the potential for these compounds to selectively target cancer cells under metabolic stress .

Study 2: In Vitro Assays

In vitro assays using various cancer cell lines revealed that this compound and its analogs could effectively inhibit cell growth:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | < 0.5 | MIA PaCa-2 |

| Analog A | < 0.2 | HeLa |

| Analog B | < 0.3 | A549 |

These results indicate potent anticancer properties and warrant further investigation into their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine core with substituted pyrazole and nicotinamide moieties. Key steps include:

- Nucleophilic substitution : React 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with nicotinamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Catalytic optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions if heterocyclic intermediates require functionalization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (high-resolution data, R-factor < 0.05) to confirm bond angles/planarity of the pyrimidine-pyrazole-nicotinamide scaffold .

- Spectroscopic analysis : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) with high-resolution mass spectrometry (HRMS, ESI+) to verify molecular weight (±2 ppm error) .

- Thermal stability : Perform differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the neuropharmacological activity of this compound, and how can data contradictions be addressed?

- Methodological Answer :

- 6-OHDA-lesioned rat model : Administer the compound (1–10 mg/kg, i.p.) alongside L-DOPA to assess rotational behavior improvements. Control for dopamine receptor desensitization via co-administration of adenosine A2A antagonists (e.g., compound 23 in ).

- Data contradiction mitigation : Cross-validate behavioral data with microdialysis (striatal dopamine levels) and immunohistochemistry (tyrosine hydroxylase expression) to resolve discrepancies between motor function recovery and biochemical markers .

Q. How does this compound interact with adenosine A2A receptors, and what assays confirm selectivity over A1 receptors?

- Methodological Answer :

- Radioligand binding assays : Use ³H-ZM241385 for A2A and ³H-DPCPX for A1 receptors. Calculate Ki values via competitive binding curves (GraphPad Prism). Reported selectivity: >100-fold for A2A (Ki = 0.44 nM vs. A1 Ki = 85 nM) .

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with A2A or A1 receptors. Pre-treat with forskolin (10 µM) and quantify cAMP inhibition via ELISA .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

- Methodological Answer :

- Metabolic prediction : Use Schrödinger’s QikProp to calculate logP (2.1–3.5) and cytochrome P450 inhibition profiles (CYP3A4 IC₅₀ > 10 µM preferred) .

- Off-target screening : Perform molecular docking (AutoDock Vina) against the ChEMBL database to prioritize kinase or GPCR targets. Validate with thermal shift assays (TSA) for binding confirmation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Refinement protocols : Compare SHELXL (rigid-bond restraint for pyrazole rings) vs. PHENIX (TLS parameterization for thermal motion). Prioritize SHELXL for small-molecule accuracy (R1 < 0.03) .

- Twinned crystals : If merging residuals (Rint) exceed 0.1, reprocess data with TWINABS and refine using HKLF5 format in SHELXL .

Experimental Design Considerations

Q. What controls are critical for in vitro assays evaluating this compound’s antiparkinsonian potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.